mk2 Inhibitor

Vue d'ensemble

Description

Mitogen-activated protein kinase-activated protein kinase-2 (MK2) inhibitors are a class of compounds that target the MK2 enzyme, which is involved in the regulation of inflammatory responses. MK2 is activated downstream of the p38 mitogen-activated protein kinase pathway and plays a crucial role in stabilizing mRNAs that encode pro-inflammatory cytokines. By inhibiting MK2, these compounds can reduce the production of inflammatory cytokines, making them promising candidates for the treatment of various inflammatory diseases .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One of the well-known MK2 inhibitors is CC-99677. The synthesis of CC-99677 involves a series of chemical reactions, including nucleophilic aromatic substitution. The key step in the synthesis is the reaction of a chloropyrimidine with a sulfur-containing nucleophile to form a covalent bond . The reaction conditions typically involve the use of a base, such as potassium carbonate, in an organic solvent like dimethylformamide, at elevated temperatures.

Industrial Production Methods

The industrial production of MK2 inhibitors like CC-99677 involves scaling up the synthetic route used in the laboratory. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as crystallization and chromatography. The production process must also comply with regulatory standards to ensure the safety and efficacy of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

MK2 inhibitors primarily undergo substitution reactions during their synthesis. The key reaction involves the substitution of a chlorine atom in a chloropyrimidine with a sulfur-containing nucleophile .

Common Reagents and Conditions

Reagents: Chloropyrimidine, sulfur-containing nucleophile, potassium carbonate.

Conditions: Organic solvent (e.g., dimethylformamide), elevated temperatures.

Major Products

The major product of the key substitution reaction is a covalent MK2 inhibitor, such as CC-99677, which forms a stable bond with the MK2 enzyme, thereby inhibiting its activity .

Applications De Recherche Scientifique

MK2 inhibitors have a wide range of scientific research applications:

Mécanisme D'action

MK2 inhibitors exert their effects by binding to the MK2 enzyme and preventing its activation by the p38 mitogen-activated protein kinase pathway. This inhibition reduces the stability and translation of mRNAs encoding pro-inflammatory cytokines, leading to decreased production of these cytokines . The molecular targets of MK2 inhibitors include the MK2 enzyme itself and the downstream signaling molecules involved in the inflammatory response .

Comparaison Avec Des Composés Similaires

Similar Compounds

p38 Mitogen-Activated Protein Kinase Inhibitors: These compounds target the upstream kinase in the same pathway but have shown limitations such as tachyphylaxis.

Tristetraprolin Phosphorylation Inhibitors: These inhibitors target the phosphorylation of tristetraprolin, a downstream substrate of MK2, and have similar anti-inflammatory effects.

Uniqueness

MK2 inhibitors like CC-99677 are unique in their ability to provide sustained inhibition of pro-inflammatory cytokine production without the tachyphylaxis observed with p38 mitogen-activated protein kinase inhibitors . This makes them promising candidates for long-term treatment of inflammatory diseases.

Activité Biologique

Mitogen-activated protein kinase-activated protein kinase 2 (MK2) is a critical kinase involved in various biological processes, including inflammation, cell proliferation, and cancer progression. Its inhibition has emerged as a promising therapeutic strategy for several diseases, particularly those related to inflammation and cancer. This article explores the biological activity of MK2 inhibitors, supported by recent research findings, case studies, and data tables.

Overview of MK2 Function

MK2 is activated by p38 MAPK and plays a significant role in regulating inflammatory responses and cellular stress responses. It is involved in the phosphorylation of various substrates that influence cytokine production, cell cycle progression, and apoptosis. The inhibition of MK2 can lead to reduced inflammatory cytokine levels and altered cellular behavior, making it a target for therapeutic intervention in diseases such as cancer and autoimmune disorders.

MK2 inhibitors function primarily through two mechanisms:

- ATP-Competitive Inhibition : These inhibitors bind to the ATP-binding site of MK2, preventing its activation and subsequent phosphorylation of downstream targets.

- Non-ATP-Competitive Inhibition : These compounds interact with MK2 in a manner that does not compete with ATP, often resulting in improved selectivity and reduced side effects compared to traditional ATP-competitive inhibitors.

1. Cancer Progression

Recent studies have demonstrated that MK2 plays a pivotal role in the progression of various cancers by modulating the immune response and promoting tumor cell survival. For instance:

- Case Study : A study highlighted that MK2 inhibition significantly reduced the proliferation and invasion of pancreatic and colon cancer cells by downregulating cytokines such as IL-6 and TNF-α .

| Cytokine | Effect of MK2 Inhibition |

|---|---|

| IL-6 | Decreased production |

| TNF-α | Reduced secretion |

| IFN-γ | Lowered levels |

2. Inflammation

MK2 is also crucial in inflammatory diseases. Its inhibition can lead to decreased levels of pro-inflammatory cytokines:

- Research Findings : In models of inflammatory bowel disease (IBD), MK2 activation was found to exacerbate symptoms, while its inhibition showed promise in alleviating inflammation .

| Disease Model | Outcome with MK2 Inhibition |

|---|---|

| IBD | Reduced inflammation |

| Pulmonary fibrosis | Decreased fibrotic response |

3. Cardiac Health

MK2 has been implicated in cardiac hypertrophy and fibrosis:

- Study Results : In myocardial infarction models, MK2 inhibitors reduced cardiac fibrosis by inhibiting COX-2 protein synthesis without affecting mRNA levels .

Case Study 1: Pulmonary Fibrosis

In a preclinical study involving bleomycin-induced pulmonary fibrosis, two cell-permeable MK2 inhibitor peptides were evaluated for their efficacy. The results indicated that these inhibitors significantly reduced fibrotic responses compared to controls .

Case Study 2: Cancer Cell Sensitization

A recent study demonstrated that inhibiting the p38-MK2 pathway enhanced the sensitivity of glioblastoma cells to chemotherapeutic agents, suggesting that MK2 inhibitors could be used to improve treatment outcomes in resistant cancer types .

Challenges and Future Directions

Despite promising results, the development of effective MK2 inhibitors faces challenges such as low solubility and poor selectivity. Ongoing research is focused on optimizing these compounds for better therapeutic efficacy while minimizing side effects associated with p38 MAPK inhibition.

Propriétés

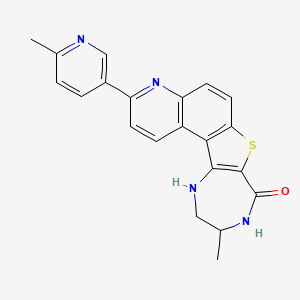

IUPAC Name |

15-methyl-5-(6-methylpyridin-3-yl)-11-thia-6,14,17-triazatetracyclo[8.8.0.02,7.012,18]octadeca-1(10),2(7),3,5,8,12(18)-hexaen-13-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4OS/c1-11-3-4-13(10-22-11)15-6-5-14-16(25-15)7-8-17-18(14)19-20(27-17)21(26)24-12(2)9-23-19/h3-8,10,12,23H,9H2,1-2H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMWRPDHVGMHLSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC2=C(C(=O)N1)SC3=C2C4=C(C=C3)N=C(C=C4)C5=CN=C(C=C5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.